molecular formula C19H22N2O2S2 B2750626 4-butyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 893790-47-1

4-butyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B2750626
CAS RN: 893790-47-1
M. Wt: 374.52
InChI Key: ATKUJCKSMFLZMB-UHFFFAOYSA-N
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Description

“4-butyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide” is a chemical compound with the molecular formula C19H22N2O2S2 and a molecular weight of 374.52. It belongs to the class of compounds known as 1,2,4-benzothiadiazine 1,1-dioxides .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 1,2,4-benzothiadiazine 1,1-dioxide ring, which is a fundamental part of some clinically applied drugs . The compound also contains functional groups like alkyl, aryl, alkylamino, benzyl, and thio at different positions of the ring .

Scientific Research Applications

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators . The specific targets would depend on the functional groups attached to the ring .

Mode of Action

Based on the known activities of similar compounds, it can be inferred that the compound might interact with its targets, leading to changes in their function . The exact nature of these interactions and the resulting changes would need further investigation.

Biochemical Pathways

Given the wide range of activities reported for similar compounds, it is likely that multiple pathways could be affected . These could include pathways related to the targets mentioned above, such as pathways involved in microbial growth, viral replication, blood pressure regulation, glucose metabolism, cell proliferation, potassium channel activation, and glutamate signaling .

Pharmacokinetics

The compound has a logp value of 45311 and a logD value of 45311 , suggesting that it is lipophilic and could potentially cross biological membranes. Its logSw value of -4.1907 suggests that it has low water solubility, which could impact its bioavailability

Result of Action

Based on the known activities of similar compounds, it can be inferred that the compound might have a range of effects at the molecular and cellular level, depending on its specific targets and mode of action .

properties

IUPAC Name

4-butyl-3-[(3-methylphenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-3-4-12-21-17-10-5-6-11-18(17)25(22,23)20-19(21)24-14-16-9-7-8-15(2)13-16/h5-11,13H,3-4,12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKUJCKSMFLZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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